Boc-D-Phenylglycine, also known as N-Boc-D-phenylglycine, is a derivative of phenylglycine characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its chemical formula is C₁₃H₁₇NO₄, and it has a molecular weight of approximately 251.28 g/mol. The compound is typically used in peptide synthesis due to its ability to protect the amino group during
Several methods exist for synthesizing Boc-D-Phenylglycine:
Boc-D-Phenylglycine is primarily used in:
Research into the interactions of Boc-D-Phenylglycine derivatives often focuses on their binding affinities and biological effects within various receptor systems. These studies help elucidate the role of D-amino acids in modulating physiological responses and their potential therapeutic applications.
Boc-D-Phenylglycine shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Boc-L-Phenylglycine | Similar backbone | L-stereoisomer; different biological properties |
Boc-Glycine | Shorter chain | Simpler structure; less steric hindrance |
Boc-Alanine | Shorter chain | Basic amino acid; different reactivity profile |
Boc-D-Tyrosine | Aromatic side chain | Contains hydroxyl group; different reactivity |
Boc-D-Phenylglycine's uniqueness lies in its specific D-stereochemistry and the presence of an aromatic side chain, which influences its reactivity and biological interactions compared to its L-counterpart and other simpler amino acids.
Irritant